3-azocan-1-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide
Overview
Description
3-azocan-1-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide, also known as AOP-Ru, is a ruthenium-based photosensitizer that has been extensively studied for its potential applications in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can kill cancer cells. AOP-Ru has shown promising results in preclinical studies and has the potential to be a highly effective PDT agent.
Mechanism of Action
The mechanism of action of 3-azocan-1-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide involves the production of reactive oxygen species (ROS) upon light irradiation. The ROS can cause damage to cellular components, including DNA and proteins, leading to cell death. This compound has been shown to have a high quantum yield of ROS production, making it a highly effective photosensitizer.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for clinical applications. This compound has also been shown to have good stability and solubility, which are important factors for drug development. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-azocan-1-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide is its high efficacy in killing cancer cells. This compound has also been shown to have low toxicity and good stability, making it a promising candidate for clinical applications. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and coordination chemistry. This compound is also relatively new and has not yet been extensively studied in clinical trials.
Future Directions
There are several future directions for the study of 3-azocan-1-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide. One area of research is the optimization of the synthesis process to improve the yield and purity of this compound. Another area of research is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other areas, such as antimicrobial photodynamic therapy and imaging. Overall, this compound has shown great potential as a PDT agent and further research is needed to fully realize its clinical applications.
Scientific Research Applications
3-azocan-1-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide has been extensively studied for its potential applications in PDT. In preclinical studies, this compound has shown high efficacy in killing cancer cells, particularly in combination with light irradiation. This compound has also been studied for its potential applications in other areas, such as antimicrobial photodynamic therapy and imaging.
properties
IUPAC Name |
3-(azocan-1-yl)-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c25-17(9-14-24-12-4-2-1-3-5-13-24)21-11-8-18-22-19(23-26-18)16-7-6-10-20-15-16/h6-7,10,15H,1-5,8-9,11-14H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYFDNWASCBPLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CCC(=O)NCCC2=NC(=NO2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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